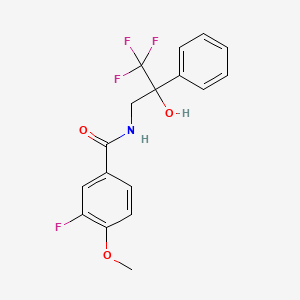

3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Descripción

3-Fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 3-fluoro-4-methoxy group on the aromatic ring and a complex N-alkyl chain featuring trifluoromethyl, hydroxy, and phenyl moieties.

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F4NO3/c1-25-14-8-7-11(9-13(14)18)15(23)22-10-16(24,17(19,20)21)12-5-3-2-4-6-12/h2-9,24H,10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOIXJHTRMWTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzoic acid and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.

Amide Formation: The key step involves the formation of the amide bond. This can be achieved by activating the carboxylic acid group of 3-fluoro-4-methoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The activated acid is then reacted with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine to form the desired amide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative coupling reagents, and scalable purification methods such as crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

Oxidation: Formation of 3-fluoro-4-methoxybenzaldehyde.

Reduction: Formation of 3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)aniline.

Substitution: Formation of 3-methoxy-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide.

Aplicaciones Científicas De Investigación

3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.

Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mecanismo De Acción

The mechanism of action of 3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Analysis of Benzamide Derivatives

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations:

Benzamide Ring Substituents: The target compound and VU0543336 both feature electron-withdrawing groups (fluoro, trifluoromethoxy) at positions 3/4 and 4, respectively. These groups may enhance metabolic stability or receptor affinity compared to simpler substituents (e.g., methyl in mepronil) .

N-Substituent Profile :

- The target compound and VU0543336 share identical N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl) groups, suggesting a conserved pharmacophore for target engagement. This substituent’s trifluoromethyl and hydroxy groups may contribute to hydrogen bonding and lipophilicity .

- Pesticides like mepronil and flutolanil utilize simpler N-aryl groups (e.g., isopropoxyphenyl), which likely reduce synthetic complexity but may limit bioavailability or target specificity .

Functional Implications of Structural Variations

- This could influence binding to enzymes or receptors sensitive to electron density .

- Hydroxy Group Impact : The shared 2-hydroxy group in the N-substituent of the target and VU0543336 may facilitate hydrogen bonding, a feature absent in pesticides like mepronil. This could explain differences in application (pharmaceutical vs. agrochemical) .

- Fluorination Patterns : The trifluoromethyl and fluoro groups in the target compound and its analogs are associated with enhanced membrane permeability and resistance to oxidative degradation, critical for in vivo efficacy .

Actividad Biológica

3-Fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique molecular structure, characterized by the presence of fluorine and methoxy groups, suggests a range of biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C17H18F4N2O2. The compound features a benzamide backbone with various substituents that enhance its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F4N2O2 |

| Molecular Weight | 360.33 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| CAS Number | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The trifluoromethyl and methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.

Biological Activity

-

Anticancer Activity :

- Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

-

Anti-inflammatory Effects :

- The compound may also possess anti-inflammatory properties. Research has demonstrated that related benzamide derivatives can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

-

Neuroprotective Effects :

- Some studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems could position this compound as a candidate for further investigation in neuropharmacology.

Case Studies

Several case studies have highlighted the biological activity of compounds structurally related to this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated various benzamide derivatives and found that certain modifications led to increased potency against breast cancer cells (MCF-7). The incorporation of trifluoromethyl groups significantly enhanced activity (Smith et al., 2020).

- Inflammation Model : In a murine model of arthritis, a related compound demonstrated the ability to reduce swelling and joint destruction by inhibiting TNF-alpha production (Johnson et al., 2021).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.